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molecular formula C7H8O3S B183461 3-(Methylsulfonyl)phenol CAS No. 14763-61-2

3-(Methylsulfonyl)phenol

Cat. No. B183461
M. Wt: 172.2 g/mol
InChI Key: MRZXZRGNTXHLKA-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

1-Methoxy-3-(methylsulfonyl)benzene (300 mg, 1.61 mmol) was suspended in 1.6 mL aqueous hydrobromic acid (48% w/w) and 1.6 mL acetic acid. The mixture was heated under reflux for 24 hours. The reaction was cooled back to room temperature and concentrated. The residue was purified by column chromatography through a 40 gram biotage silica gel cartridge eluting with 40-70% ethyl acetate/hexanes (gradient) to give the product as white solid. LRMS calc: 172.0; obs: 173.2 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:4]=1>Br.C(O)(=O)C>[CH3:12][S:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)(=[O:10])=[O:11]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC(=CC=C1)S(=O)(=O)C
Step Two
Name
Quantity
1.6 mL
Type
solvent
Smiles
Br
Step Three
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through a 40 gram biotage silica gel cartridge
WASH
Type
WASH
Details
eluting with 40-70% ethyl acetate/hexanes (gradient)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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